molecular formula C8H8BNO3 B1425479 3-Oxoisoindolin-5-ylboronic acid CAS No. 1370535-30-0

3-Oxoisoindolin-5-ylboronic acid

Cat. No.: B1425479
CAS No.: 1370535-30-0
M. Wt: 176.97 g/mol
InChI Key: WXPUOOLWEMWSIK-UHFFFAOYSA-N
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Description

3-Oxoisoindolin-5-ylboronic acid is a boronic acid derivative with the molecular formula C8H8BNO3 and a molecular weight of 176.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to an isoindolinone structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindolin-5-ylboronic acid typically involves the reaction of isoindolinone derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of isoindolinone using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Oxoisoindolin-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Arylboronic Acids: Formed through Suzuki-Miyaura coupling

    Boronic Esters: Resulting from oxidation reactions

    Boronic Alcohols: Produced via reduction reactions

Scientific Research Applications

3-Oxoisoindolin-5-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxoisoindolin-5-ylboronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and hydroxyl groups in biomolecules, leading to the inhibition of enzymes such as proteases and kinases . This interaction is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 3-Oxoisoindolin-5-ylboronic acid is unique due to its isoindolinone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the development of boron-based pharmaceuticals.

Properties

IUPAC Name

(3-oxo-1,2-dihydroisoindol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPUOOLWEMWSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CNC2=O)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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